methyl 7-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
Methyl 7-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of a benzothiazine ring system, which is known for its diverse biological activities
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as a halo group at the 7 and 8 positions, are responsible for the activity
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to modulate various biochemical pathways, including those involved in hypertension, diabetes, and cancer .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Cellular Effects
The effects of methyl 7-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide on cellular processes are complex and multifaceted. The compound has been reported to influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that are likely influenced by various factors, including the presence of transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with a suitable fluorinated phenylacetic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazines .
Scientific Research Applications
Methyl 7-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological studies.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- 7-bromo-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- 7-methyl-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Uniqueness
Methyl 7-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it distinct from its analogs .
Properties
IUPAC Name |
methyl 7-fluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4S/c1-22-16(19)15-10-18(12-5-3-2-4-6-12)13-8-7-11(17)9-14(13)23(15,20)21/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMABUNPPRWYSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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